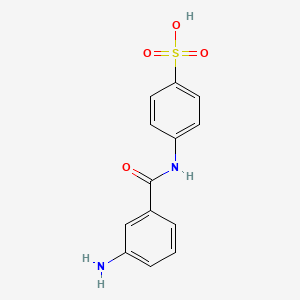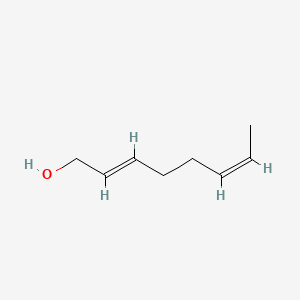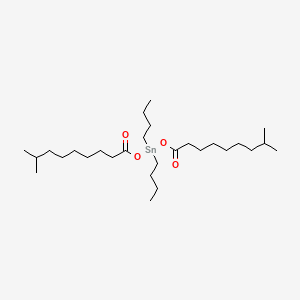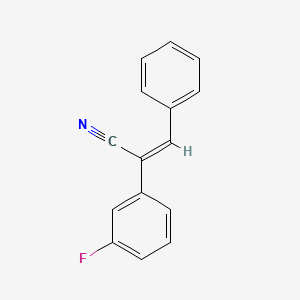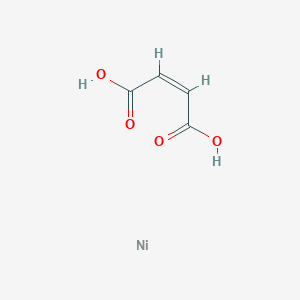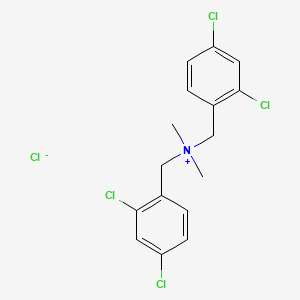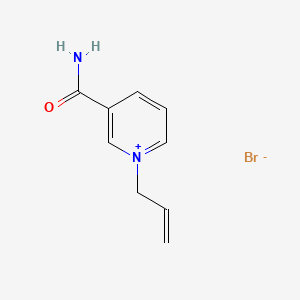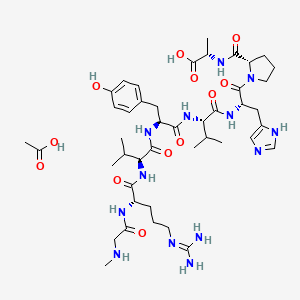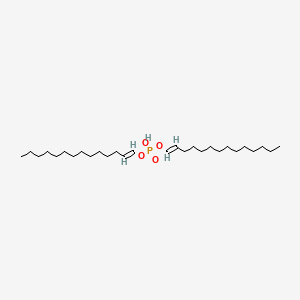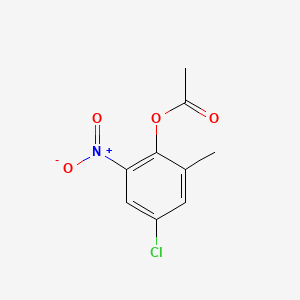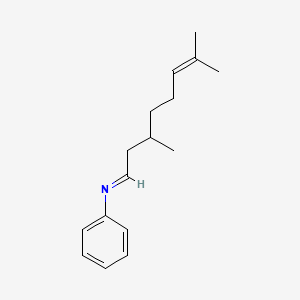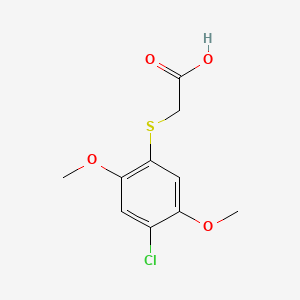
N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine is a chemical compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of an aminoethyl group attached to a trioctylethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and purity. The use of advanced purification techniques, such as distillation and chromatography, is employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted ethylenediamine derivatives.
科学的研究の応用
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and as a stabilizer for enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a corrosion inhibitor in various industrial processes.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to interact with biological membranes and proteins can modulate cellular functions and signaling pathways.
類似化合物との比較
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine can be compared with other ethylenediamine derivatives, such as:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and as a coupling agent in polymer chemistry.
N-(2-Aminoethyl)acetamide: Utilized in the preparation of peptide nucleic acids and as a building block in organic synthesis.
特性
CAS番号 |
93839-43-1 |
|---|---|
分子式 |
C28H61N3 |
分子量 |
439.8 g/mol |
IUPAC名 |
N'-[2-(dioctylamino)ethyl]-N'-octylethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-23-30(24-20-17-14-11-8-5-2)27-28-31(26-22-29)25-21-18-15-12-9-6-3/h4-29H2,1-3H3 |
InChIキー |
QWHFTNGGASLTIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


